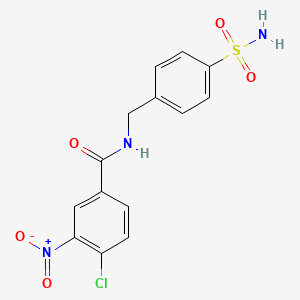
4-chloro-3-nitro-N-(4-sulfamoylbenzyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(Aminosulfonyl)benzyl]-4-chloro-3-nitrobenzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of an aminosulfonyl group, a benzyl group, a chloro group, and a nitro group attached to a benzamide core. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Aminosulfonyl)benzyl]-4-chloro-3-nitrobenzamide typically involves multi-step organic reactions. One common method starts with the nitration of 4-chlorobenzamide to introduce the nitro group. This is followed by the sulfonation of the benzyl group to attach the aminosulfonyl group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitutions occur without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(Aminosulfonyl)benzyl]-4-chloro-3-nitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to remove the nitro group or convert it to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce a variety of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
N-[4-(Aminosulfonyl)benzyl]-4-chloro-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups.
Wirkmechanismus
The mechanism by which N-[4-(Aminosulfonyl)benzyl]-4-chloro-3-nitrobenzamide exerts its effects involves interactions with specific molecular targets. The aminosulfonyl group can form hydrogen bonds with biological molecules, while the nitro and chloro groups can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Chlor-N-(3-Sulfamoylphenyl)benzamid
- 4-Chlor-3-nitro-5-Sulfamoylbenzoesäure
- 4-Chlor-3-Sulfamoyl-N-(4-Sulfamoylbenzyl)benzamid
Einzigartigkeit
4-Chlor-3-nitro-N-(4-Sulfamoylbenzyl)benzamid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen und unterscheidet es von anderen ähnlichen Verbindungen .
Eigenschaften
Molekularformel |
C14H12ClN3O5S |
|---|---|
Molekulargewicht |
369.8 g/mol |
IUPAC-Name |
4-chloro-3-nitro-N-[(4-sulfamoylphenyl)methyl]benzamide |
InChI |
InChI=1S/C14H12ClN3O5S/c15-12-6-3-10(7-13(12)18(20)21)14(19)17-8-9-1-4-11(5-2-9)24(16,22)23/h1-7H,8H2,(H,17,19)(H2,16,22,23) |
InChI-Schlüssel |
QJONHZNDJIYORY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(6-fluoro-1H-indol-1-yl)acetyl]glycylglycine](/img/structure/B11018893.png)
![2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one](/img/structure/B11018915.png)

![N-(3-phenoxybenzyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11018927.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-4-ethyl-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11018929.png)

![3-benzyl-7-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B11018944.png)
![N-[(1S)-3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B11018948.png)
![2-(4-methoxyphenyl)-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B11018953.png)
![methyl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B11018955.png)
![1-(2-Methylphenyl)-4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11018960.png)
![Methyl 4-[({1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate](/img/structure/B11018963.png)
![ethyl 3-[7-(2-tert-butoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B11018981.png)

